molecular formula C15H24ClNO B1397491 3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-97-5

3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397491
CAS No.: 1220019-97-5
M. Wt: 269.81 g/mol
InChI Key: CETCHAOMAZFTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185297-39-5 . It has a molecular weight of 269.81 g/mol. This product is intended for research use only.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO.ClH/c1-10-5-6-13 (11 (2)8-10)15-12-4-3-7-14-9-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H . This indicates the presence of a piperidine ring, a dimethylphenyl group, and a hydrochloride group in the molecule .

Scientific Research Applications

Carcinogenic Outcomes from Similar Compounds

Chlorophenoxy compounds, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), have been widely used in the United States. These compounds are studied for their association with various cancers such as non-Hodgkins lymphoma (NHL), Hodgkin's disease (HD), leukemia, and soft-tissue sarcoma (STS). The studies suggest that environmental exposures to these compounds are not sufficient to support a causal relationship with these cancers, though genetic polymorphisms that increase the risk of developing NHL and their potential interaction with chlorophenoxy compounds are largely unknown (Stackelberg, 2013).

Reproductive Toxicity in Similar Compounds

Hydroxy-4-methoxybenzophenone, a phenolic compound similar in structure to 3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, has been studied for its impact on reproduction. The compound, also known as benzophenone-3 (BP-3), showed associations with altered reproductive outcomes in humans and animals, suggesting endocrine-disrupting effects (Ghazipura et al., 2017).

Pharmacological Properties of Similar Compounds

Penehyclidine hydrochloride, another compound with a piperidine structure, is recognized for its beneficial pharmacological properties. It is used in the treatment of organophosphorus poisoning and as a preanesthetic medication. Studies suggest it also has protective effects on multiple organs, indicating its potential for extensive clinical application (Wang, Gao, & Ma, 2018).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Properties

IUPAC Name

3-[2-(2,4-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-5-6-15(13(2)10-12)17-9-7-14-4-3-8-16-11-14;/h5-6,10,14,16H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETCHAOMAZFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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